molecular formula C20H24ClN3O5S B12151571 6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12151571
M. Wt: 453.9 g/mol
InChI Key: SNEZUZLXUXAQJS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyridazinone core fused with a tetrahydrothiophen-3-yl sulfone group and a 4-(4-chlorophenyl)-4-hydroxypiperidine carboxamide moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Pyridazinone ring: Known for bioactivity in modulating kinase and phosphodiesterase enzymes .
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing fragment that enhances metabolic stability and solubility .
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine: A piperidine derivative with a chlorine-substituted aromatic ring, commonly associated with receptor binding (e.g., serotonin or dopamine receptors) .

Properties

Molecular Formula

C20H24ClN3O5S

Molecular Weight

453.9 g/mol

IUPAC Name

6-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C20H24ClN3O5S/c21-15-3-1-14(2-4-15)20(27)8-10-23(11-9-20)19(26)17-5-6-18(25)24(22-17)16-7-12-30(28,29)13-16/h1-4,16,27H,5-13H2

InChI Key

SNEZUZLXUXAQJS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Pyridazinone 4-(4-Chlorophenyl)-4-hydroxypiperidine; 1,1-dioxidotetrahydrothiophen-3-yl Enhanced solubility (sulfone group); potential CNS activity
Compound 6 () Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(3,5-Dichlorophenyl)piperidine; pyrazole Microwave-assisted synthesis; likely kinase inhibition
Compound 9 () Thieno-pyrimido-pyridazinone 3,4-Dichlorophenyl Photostability; antimicrobial activity
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one () Piperidine-4-one 4-Chlorophenyl; 4-fluorophenyl-pyrazole X-ray crystallography data; conformational rigidity
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one () Tetrahydropyrimidinone 4-Chlorophenyl; trifluoromethyl; thienylcarbonyl High crystallinity; potential antifungal properties

Key Observations :

Bioactivity :

  • The target compound’s 4-hydroxypiperidine group distinguishes it from Compound 6 (), which lacks hydroxyl substitution but shares a dichlorophenyl-piperidine motif. Hydroxyl groups often improve water solubility and hydrogen-bonding interactions .
  • Unlike Compound 9 (), the target compound’s sulfone group may reduce oxidative metabolism, enhancing pharmacokinetic stability .

Synthetic Routes :

  • The target compound’s synthesis likely involves carboxamide coupling (as seen in ’s piperidine derivatives) rather than microwave-assisted methods (e.g., ) .

Computational Analysis: Tools like Multiwfn () could analyze electron localization (e.g., sulfone’s electron-withdrawing effects) or bond orders in the pyridazinone core . SHELX () may assist in crystallographic refinement if single-crystal data is obtained .

Structural Analogues :

  • The 4-chlorophenyl group is a recurring motif (e.g., ) but is paired with unique functionalities (e.g., sulfone in the target vs. trifluoromethyl in ) .

Research Findings and Gaps

  • Evidence Limitations: No direct pharmacological data for the target compound exists in the provided materials. Comparative studies rely on structural analogs.
  • Potential Applications: Based on analogs, the compound may target neurological or inflammatory pathways. Further in vitro assays (e.g., kinase inhibition) are warranted.
  • Synthetic Challenges : The integration of a sulfone and hydroxyl-piperidine group may require optimization to avoid side reactions (e.g., oxidation or deprotection) .

Biological Activity

The compound 6-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Piperidine moiety : Known for its role in various pharmacological activities, including antipsychotic and analgesic effects.
  • Chlorophenyl group : Often associated with increased lipophilicity and receptor binding affinity.
  • Dihydropyridazine core : Implicated in diverse biological activities such as anti-inflammatory and antimicrobial effects.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H25ClN2O3S
Molecular Weight432.95 g/mol

The biological activity of the compound is primarily mediated through its interaction with specific receptors and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : The piperidine segment facilitates binding to various neurotransmitter receptors, potentially influencing mood and cognitive functions.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit varying degrees of antibacterial activity. For instance, compounds with piperidine and chlorophenyl groups have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Anticholinergic Effects

The piperidine structure is linked to anticholinergic properties, which can be beneficial in treating conditions such as depression and anxiety by modulating acetylcholine levels in the brain.

Case Studies

  • Antimicrobial Screening : A study evaluated a series of compounds structurally related to our target compound. The results indicated significant antibacterial activity against multiple strains, with IC50 values comparable to established antibiotics .
  • Neuropharmacological Assessment : In a recent investigation, compounds similar to this structure were tested for their effects on cognitive function in animal models. Results suggested improvements in memory and learning tasks, attributed to AChE inhibition .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity
AnticholinergicPotential cognitive enhancement
Enzyme InhibitionAChE inhibition

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